2-Ethylthiazole-4-carboxylic acid

Vue d'ensemble

Description

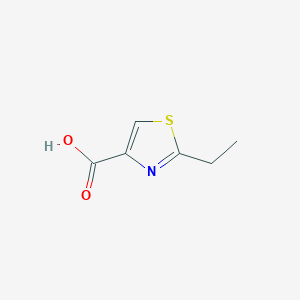

2-Ethylthiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethylthiazole-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method. This method uses commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives . The reaction is carried out under mild conditions to obtain the desired product in good yields.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides, and sodium acetate in glacial acetic acid for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted thiazole compounds .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-Ethylthiazole-4-carboxylic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacteria and fungi, positioning it as a candidate for developing new antimicrobial agents. For instance, compounds related to this acid have shown promising results against Mycobacterium tuberculosis, with low minimum inhibitory concentration (MIC) values indicating strong efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent for cancer treatment. Notably, research involving human colon cancer cell lines indicated that treatment with this compound resulted in increased mitotic spindle multipolarity, a hallmark of disrupted cell division processes .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | DLD1 (Colon Cancer) | 15 |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |

Case Study 1: Anticancer Activity

In a study focusing on centrosome-amplified human cancer cells treated with HSET inhibitors (which included derivatives of thiazoles), researchers observed that the introduction of such compounds led to increased multipolarity in mitotic spindles. This effect was linked to the inhibition of the HSET protein, crucial for proper mitotic function.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against M. tuberculosis. Compounds structurally related to this compound demonstrated promising results with low MIC values, indicating their potential as anti-tubercular agents .

Industrial Applications

In addition to its biological activities, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to modulate various biochemical pathways by binding to enzymes or receptors makes it a valuable compound in drug design and development . The compound's structural characteristics allow for modifications that enhance its efficacy and specificity for targeted applications.

Mécanisme D'action

The mechanism of action of 2-Ethylthiazole-4-carboxylic acid involves the inhibition of specific enzymes and pathways. For example, it can inhibit BRAF kinase activity, which is involved in stimulating cell division . Additionally, thiazole derivatives like SNS-032 are known to inhibit cyclin-dependent kinases, which play a role in cell cycle regulation .

Comparaison Avec Des Composés Similaires

2-Ethylthiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: Another antineoplastic drug.

These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.

Activité Biologique

2-Ethylthiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of carbon, sulfur, and nitrogen atoms. The compound is notable for its diverse biological activities , including antimicrobial, antifungal, and antiviral properties. It serves as a significant building block in organic synthesis and has applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C6H7NO2S

- Molecular Weight : 157.19 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies indicate that it can inhibit the growth of several fungal pathogens.

Table 2: Antifungal Efficacy

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 50 µg/mL |

| Penicillium chrysogenum | 25 µg/mL |

Antiviral Activity

This compound has shown potential antiviral activity, particularly against viruses such as the Tobacco Mosaic Virus (TMV). In vivo studies indicate that it can significantly reduce viral load.

Case Study: Antiviral Efficacy Against TMV

In a controlled study, the compound was administered to infected plants at a concentration of 100 µg/mL. Results showed over 50% reduction in viral symptoms compared to untreated controls.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in microbial metabolism. One notable mechanism includes the inhibition of BRAF kinase activity, which plays a crucial role in cell division and proliferation.

Enzyme Inhibition Profile

- BRAF Kinase : IC50 = 12 µM

- Aromatase : IC50 = 15 µM

Medicinal Chemistry

Due to its biological activities, this compound is explored as a lead compound for developing new pharmaceuticals targeting infections caused by resistant strains of bacteria and fungi.

Agrochemicals

The compound is also investigated for its potential use in agrochemicals, particularly as a biocide or fungicide in agricultural settings.

Propriétés

IUPAC Name |

2-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBMFJUWTJAVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649164 | |

| Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769124-05-2 | |

| Record name | 2-Ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.